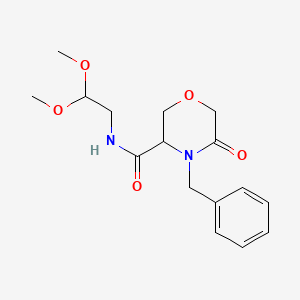![molecular formula C17H17N5O2 B2380678 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one CAS No. 1255777-64-0](/img/structure/B2380678.png)
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one, also known as BPTP, is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in scientific research. BPTP is a pyrazolo-triazolo-pyrazinone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is complex and not yet fully understood. However, it is known that the compound acts as a competitive inhibitor of PDE activity, leading to an increase in intracellular cyclic nucleotide levels. This, in turn, can lead to a range of downstream effects on cellular signaling pathways, including the activation of protein kinase A (PKA) and the modulation of calcium ion channels.
Biochemical and Physiological Effects:
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has been shown to exhibit a range of biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of inflammation, and the suppression of tumor growth. The compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one for lab experiments is its ability to modulate cellular signaling pathways in a specific and controlled manner. The compound has also been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is its relatively complex synthesis, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for the use of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one in scientific research. One promising avenue is the development of new therapeutic agents based on the compound's anti-inflammatory and anti-tumor properties. Another potential application is the use of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one as a tool for investigating the role of cyclic nucleotides in various biological processes. Additionally, the compound's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one can be achieved through a multistep procedure involving the condensation of various starting materials. One of the most common methods involves the reaction of 4-butoxyaniline with 3-amino-1,2,4-triazole, which is then followed by cyclization with ethyl acetoacetate to yield the final product. The purity and yield of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one can be optimized through careful control of reaction conditions, including temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has been used extensively in scientific research as a tool for investigating various biological processes. The compound has been shown to exhibit a range of effects on cellular signaling pathways, including the inhibition of phosphodiesterase (PDE) activity and the modulation of cyclic nucleotide levels. 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Propiedades
IUPAC Name |
11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-3-10-24-13-6-4-12(5-7-13)14-11-15-16-18-19-17(23)21(16)8-9-22(15)20-14/h4-9,11H,2-3,10H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCZQCAWXKSZFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NNC4=O)C3=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2380597.png)
![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide](/img/structure/B2380598.png)
![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)


![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380606.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[4-(trifluoromethoxy)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2380607.png)

![1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B2380610.png)
![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2380617.png)
